![molecular formula C26H28N2O3S B2857912 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954679-75-5](/img/structure/B2857912.png)
4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
The compound “4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzamide group, a propyl group, a tosyl group, and a tetrahydroisoquinoline group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and tosyl groups are aromatic, while the tetrahydroisoquinoline group is a heterocyclic compound containing a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly planar. The amide group could participate in hydrogen bonding, which could influence its solubility .Scientific Research Applications
Sigma Receptor Ligands for Tumor Diagnosis
The study by Abate et al. (2011) explored arylamides hybrids, including compounds similar to 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, as sigma-2 receptor ligands for developing PET radiotracers for tumor diagnosis. These compounds demonstrated high selectivity and affinity for sigma-2 receptors, indicating their potential in tumor imaging, particularly in tumors overexpressing P-glycoprotein (P-gp) (Abate et al., 2011).
Antipsychotic Agents Development
Norman et al. (1996) evaluated heterocyclic analogs, structurally related to 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, for their potential as antipsychotic agents. These compounds showed promising in vitro binding to dopamine D2 and serotonin 5-HT2 receptors, and in vivo antagonism of the apomorphine-induced climbing response in mice, indicating potential therapeutic benefits in psychiatric disorders (Norman et al., 1996).
Cytotoxicity, Anti-inflammatory, and Psychotropic Activity
Zablotskaya et al. (2013) synthesized and evaluated a series of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides derivatives, exhibiting sedative, anti-inflammatory, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. These findings suggest the versatility of these compounds in developing new therapeutic agents with multifaceted biological activities (Zablotskaya et al., 2013).
Synthesis of Fluorinated Heterocycles
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes, including structures akin to 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. These heterocycles play a crucial role in pharmaceutical and agrochemical industries, demonstrating the compound's utility in creating novel fluorinated molecules with potential biological applications (Wu et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with a tetrahydroisoquinoline nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that tetrahydroisoquinoline derivatives can interact with their targets and cause changes at the molecular level . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s chemical structure.
Biochemical Pathways
Tetrahydroisoquinoline derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities would involve different biochemical pathways and downstream effects.
Pharmacokinetics
For instance, the compound’s absorption would determine how much of it enters the systemic circulation, its distribution would affect where in the body it exerts its effects, its metabolism could alter its structure and activity, and its excretion would influence how long it remains in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound has anticancer activity, it might induce apoptosis (programmed cell death) in cancer cells or inhibit their proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-3-4-20-7-9-22(10-8-20)26(29)27-24-12-11-21-15-16-28(18-23(21)17-24)32(30,31)25-13-5-19(2)6-14-25/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCERGJPIRMUDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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